2-Methyl-1H-pyrrole-3-carbonitrile
Overview
Description
2-Methyl-1H-pyrrole-3-carbonitrile is a chemical compound with the molecular formula C6H6N2 . It has an average mass of 106.125 Da and a monoisotopic mass of 106.053101 Da .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1H-pyrrole-3-carbonitrile consists of a pyrrole ring with a methyl group attached to the 2nd carbon and a carbonitrile group attached to the 3rd carbon .
Physical And Chemical Properties Analysis
2-Methyl-1H-pyrrole-3-carbonitrile has a density of 1.1±0.1 g/cm3, a boiling point of 256.3±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 49.4±3.0 kJ/mol and a flash point of 98.7±7.0 °C . The compound has a molar refractivity of 29.9±0.4 cm3, a polar surface area of 40 Å2, and a polarizability of 11.8±0.5 10-24 cm3 .
Scientific Research Applications
Chemical Structure and Properties
“2-Methyl-1H-pyrrole-3-carbonitrile” is a chemical compound with the molecular formula C6H6N2 . It has an average mass of 106.125 Da and a monoisotopic mass of 106.053101 Da . The compound’s structure, properties, spectra, and links to suppliers can be found on various chemical databases .
Synthesis of Polysubstituted Derivatives
This compound can be used in the synthesis of polysubstituted derivatives . These derivatives have received increasing attention due to their potential pharmacological properties . They can be considered as key intermediates for subsequent transformations .
Insecticidal Efficacy
Pyrrole derivatives, including “2-Methyl-1H-pyrrole-3-carbonitrile”, have been found to have insecticidal properties . For example, a pyrrole derivative was found to kill all larvae of several insect species when tested at certain concentrations .
Crystal Structure Analysis
The crystal structure of “2-Methyl-1H-pyrrole-3-carbonitrile” and its derivatives can be analyzed . This can provide valuable information about the compound’s physical and chemical properties .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-Methyl-1H-pyrrole-3-carbonitrile may also interact with various biological targets.
Biochemical Pathways
Given the potential interaction with sting or similar targets, it is likely that this compound could influence pathways related to the innate immune response .
Pharmacokinetics
Its predicted properties include a boiling point of 2563±200 °C and a density of 111±01 g/cm3 . These properties may influence the compound’s bioavailability, but further studies are needed to confirm this.
Result of Action
Based on its potential interaction with sting or similar targets, it is possible that this compound could influence cellular signaling pathways, potentially leading to changes in cytokine production or other immune responses .
properties
IUPAC Name |
2-methyl-1H-pyrrole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-5-6(4-7)2-3-8-5/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAISSYFNQZAAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341141 | |
Record name | 2-Methyl-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-pyrrole-3-carbonitrile | |
CAS RN |
26187-27-9 | |
Record name | 2-Methyl-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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